Cas no 2172567-63-2 ({2-ethylbicyclo4.1.0heptan-2-yl}methanamine)

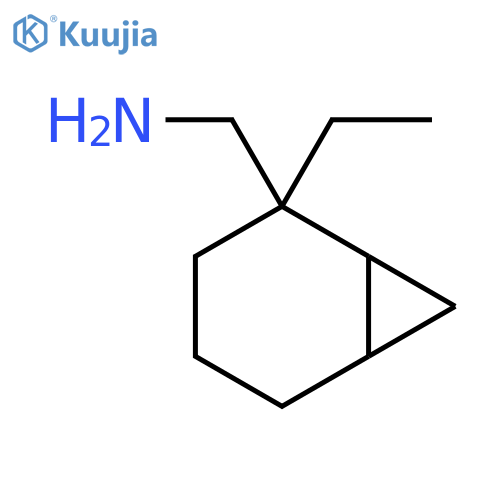

2172567-63-2 structure

商品名:{2-ethylbicyclo4.1.0heptan-2-yl}methanamine

{2-ethylbicyclo4.1.0heptan-2-yl}methanamine 化学的及び物理的性質

名前と識別子

-

- {2-ethylbicyclo4.1.0heptan-2-yl}methanamine

- {2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine

- SCHEMBL15892294

- 2172567-63-2

- EN300-1653160

-

- インチ: 1S/C10H19N/c1-2-10(7-11)5-3-4-8-6-9(8)10/h8-9H,2-7,11H2,1H3

- InChIKey: LDUZHGLCJYRWKZ-UHFFFAOYSA-N

- ほほえんだ: NCC1(CC)CCCC2CC21

計算された属性

- せいみつぶんしりょう: 153.151749610g/mol

- どういたいしつりょう: 153.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 26Ų

{2-ethylbicyclo4.1.0heptan-2-yl}methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1653160-0.5g |

{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |

2172567-63-2 | 0.5g |

$987.0 | 2023-06-04 | ||

| Enamine | EN300-1653160-5.0g |

{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |

2172567-63-2 | 5g |

$2981.0 | 2023-06-04 | ||

| Enamine | EN300-1653160-0.25g |

{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |

2172567-63-2 | 0.25g |

$946.0 | 2023-06-04 | ||

| Enamine | EN300-1653160-2.5g |

{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |

2172567-63-2 | 2.5g |

$2014.0 | 2023-06-04 | ||

| Enamine | EN300-1653160-1.0g |

{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |

2172567-63-2 | 1g |

$1029.0 | 2023-06-04 | ||

| Enamine | EN300-1653160-5000mg |

{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |

2172567-63-2 | 5000mg |

$2981.0 | 2023-09-21 | ||

| Enamine | EN300-1653160-0.1g |

{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |

2172567-63-2 | 0.1g |

$904.0 | 2023-06-04 | ||

| Enamine | EN300-1653160-500mg |

{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |

2172567-63-2 | 500mg |

$987.0 | 2023-09-21 | ||

| Enamine | EN300-1653160-2500mg |

{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |

2172567-63-2 | 2500mg |

$2014.0 | 2023-09-21 | ||

| Enamine | EN300-1653160-10.0g |

{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |

2172567-63-2 | 10g |

$4421.0 | 2023-06-04 |

{2-ethylbicyclo4.1.0heptan-2-yl}methanamine 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

2172567-63-2 ({2-ethylbicyclo4.1.0heptan-2-yl}methanamine) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量